Cas no 2304635-01-4 ({5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid)

{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid is a specialized boronic acid derivative featuring a tris(isopropyl)silyl (TIPS)-protected indole core. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety facilitates efficient carbon-carbon bond formation. The TIPS group enhances stability, preventing undesired side reactions during synthesis. The fluorine substitution at the 5-position offers additional reactivity control, making it useful in pharmaceutical and agrochemical intermediates. Its robust structure ensures compatibility with a range of reaction conditions, while the steric bulk of the TIPS group improves selectivity in coupling processes. This reagent is well-suited for constructing complex heterocyclic frameworks in medicinal chemistry and materials science applications.
{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid structure
2304635-01-4 structure
商品名:{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid
CAS番号:2304635-01-4
MF:C17H27BFNO2Si
メガワット:335.296689271927
MDL:MFCD29060182
CID:5058192
PubChem ID:118998374

{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid 化学的及び物理的性質

名前と識別子

    • {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid
    • (5-Fluoro-1-(triisopropylsilyl)-1H-indol-4-yl)boronic acid
    • {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-ylboronic acid
    • (5-Fluoro-1-[tris(propan-2-yl)silyl]-1h-indol-4-yl)boronic acid
    • PB42167
    • [5-fluoro-1-tri(propan-2-yl)silylindol-4-yl]boronic acid
    • AS-52515
    • MFCD29060182
    • 2304635-01-4
    • AKOS027337239
    • P15279
    • CS-0131505
    • 5-Fluoro-1-(triisopropylsilyl)indole-4-boronic Acid
    • (5-Fluoro-1-(triisopropylsilyl)-1H-indol-4-yl)boronicacid
    • SY321724
    • MDL: MFCD29060182
    • インチ: 1S/C17H27BFNO2Si/c1-11(2)23(12(3)4,13(5)6)20-10-9-14-16(20)8-7-15(19)17(14)18(21)22/h7-13,21-22H,1-6H3
    • InChIKey: ZKSPJZIANXXTCN-UHFFFAOYSA-N
    • ほほえんだ: [Si](C(C)C)(C(C)C)(C(C)C)N1C=CC2C(B(O)O)=C(C=CC1=2)F

計算された属性

  • せいみつぶんしりょう: 335.1888140g/mol
  • どういたいしつりょう: 335.1888140g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 386
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.4

{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D572488-100mg
{5-fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid
2304635-01-4 97%
100mg
$110 2024-07-21
abcr
AB485683-500 mg
{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-ylboronic acid; .
2304635-01-4
500MG
€338.80 2023-04-20
Chemenu
CM333919-5g
(5-Fluoro-1-(triisopropylsilyl)-1H-indol-4-yl)boronic acid
2304635-01-4 95%+
5g
$966 2024-07-28
Chemenu
CM333919-1g
(5-Fluoro-1-(triisopropylsilyl)-1H-indol-4-yl)boronic acid
2304635-01-4 95%+
1g
$325 2024-07-28
eNovation Chemicals LLC
D572488-5G
{5-fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid
2304635-01-4 97%
5g
$1000 2024-07-21
eNovation Chemicals LLC
D572488-10G
{5-fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid
2304635-01-4 97%
10g
$1720 2024-07-21
abcr
AB485683-500mg
{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-ylboronic acid; .
2304635-01-4
500mg
€369.90 2024-06-05
abcr
AB485683-1g
{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-ylboronic acid; .
2304635-01-4
1g
€553.20 2025-02-21
1PlusChem
1P01JT9A-100mg
{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid
2304635-01-4 95%
100mg
$81.00 2024-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ1202-10g
{5-fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid
2304635-01-4 97%
10g
¥9147.0 2024-04-22

{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid 関連文献

{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acidに関する追加情報

Introduction to {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic Acid (CAS No. 2304635-01-4)

{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid, also known by its CAS registry number 2304635-01-4, is a highly specialized organic compound with significant applications in the fields of medicinal chemistry, materials science, and chemical synthesis. This compound is a derivative of indole, a heterocyclic aromatic structure, modified with a fluorine atom at the 5-position and a tris(isopropyl)silyl group at the 1-position. The presence of the boronic acid group at the 4-position makes it particularly valuable for cross-coupling reactions, a cornerstone of modern organic synthesis.

The structure of this compound is notable for its functional groups, which are strategically positioned to enhance its reactivity and versatility. The indole core is a fundamental scaffold in many bioactive molecules, while the fluorine substituent introduces electronic effects that can modulate the compound's properties. The bulky tris(isopropyl)silyl group serves as a protecting group, stabilizing the molecule during synthesis and preventing unwanted side reactions. The boronic acid functionality is critical for its role in Suzuki-Miyaura coupling reactions, enabling the construction of complex molecular architectures with high precision.

In recent years, there has been a surge in research focusing on compounds like {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid, driven by their potential in drug discovery and materials development. For instance, studies have highlighted the importance of indole derivatives in targeting various biological pathways, including those involved in cancer, inflammation, and neurodegenerative diseases. The fluorine atom at the 5-position can enhance lipophilicity and improve bioavailability, making this compound an attractive candidate for medicinal chemists.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. The introduction of the tris(isopropyl)silyl group is often achieved through silylation reactions, while the boronic acid functionality can be installed via hydroboration or other specialized methods. Researchers have explored various strategies to optimize these steps, ensuring high yields and purity levels that are essential for downstream applications.

In terms of applications, this compound has found use in both academic and industrial settings. In academia, it serves as a valuable building block for constructing more complex molecules through cross-coupling reactions. Its ability to participate in Suzuki-Miyaura couplings allows chemists to create diverse libraries of compounds for screening purposes. In industry, similar compounds are being investigated for their potential as intermediates in drug development pipelines.

The latest advancements in computational chemistry have also shed light on the properties of this compound. Quantum mechanical calculations have provided insights into its electronic structure and reactivity profiles, aiding researchers in predicting its behavior under different conditions. These computational tools complement experimental studies, accelerating the discovery process and reducing costs associated with trial-and-error approaches.

In conclusion, {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid (CAS No. 2304635

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